1-benzyl-5-methoxy-1H-indole-3-carbaldehyde
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Description
1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C17H15NO2 . It is a derivative of 5-methoxy-1H-indole-3-carbaldehyde . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins .
Synthesis Analysis
This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and are used in multicomponent reactions (MCRs) which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular formula of this compound is C17H15NO2 . The InChI Key is TUWARWGEOHQXCO-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions. It is used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It is also used for Mannich type coupling with aldehydes and secondary amines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 265.31 . More detailed physical and chemical properties are not available in the retrieved sources.Mechanism of Action
Target of Action
1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular level, affecting the function of the target proteins or enzymes.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Properties
IUPAC Name |
1-benzyl-5-methoxyindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-7-8-17-16(9-15)14(12-19)11-18(17)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAITTYQKNPQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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